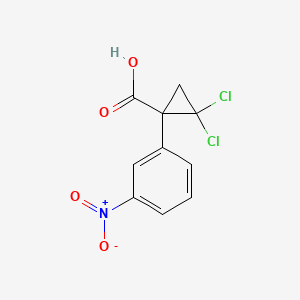![molecular formula C31H62O7 B14077224 2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 102674-28-2](/img/structure/B14077224.png)
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is characterized by its long octadecyloxy side chain, which imparts distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of octadecyloxy methanol with a suitable precursor of hexaoxacyclooctadecane under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, precise control of reaction conditions, and the use of advanced separation techniques to isolate the desired product. The process may also involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport processes due to its ability to form complexes with metal ions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound can coordinate with metal ions, facilitating their transport across membranes or enhancing their reactivity in chemical processes. The long octadecyloxy side chain also contributes to the compound’s solubility and interaction with various substrates.
Comparación Con Compuestos Similares
Similar Compounds
18-Crown-6: Another crown ether with a similar ring structure but without the octadecyloxy side chain.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings attached to the ether ring.
Benzo-18-crown-6: A crown ether with a benzene ring attached to the ether ring.
Uniqueness
2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its long octadecyloxy side chain, which imparts distinct solubility and interaction properties. This makes it particularly useful in applications where enhanced solubility and complexation with metal ions are desired.
Propiedades
Número CAS |
102674-28-2 |
|---|---|
Fórmula molecular |
C31H62O7 |
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
2-(octadecoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C31H62O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-29-31-30-37-26-25-34-22-21-32-19-20-33-23-24-35-27-28-38-31/h31H,2-30H2,1H3 |
Clave InChI |
LFCLYOCUAYMZDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


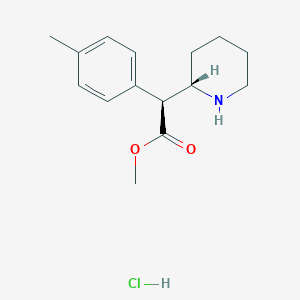
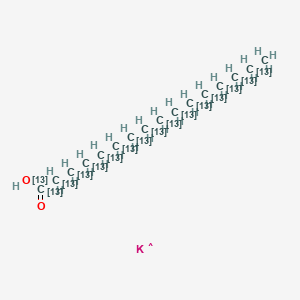

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
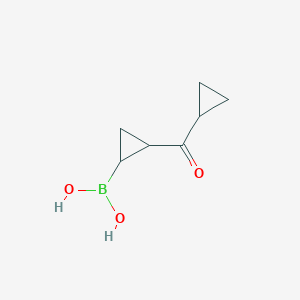
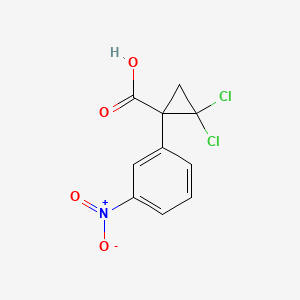

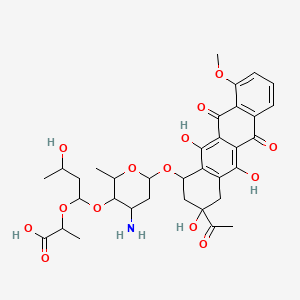


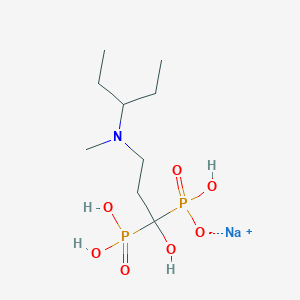

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
